molecular formula C13H7ClF2O2 B6400307 5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261965-09-6

5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6400307
CAS No.: 1261965-09-6
M. Wt: 268.64 g/mol
InChI Key: OMIZSLNHLVSOPP-UHFFFAOYSA-N
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Description

5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid is a halogenated biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and chlorine and fluorine substituents at specific positions on the adjacent ring. The presence of chlorine and fluorine atoms at the 5- and 2',5'-positions, respectively, suggests enhanced electronic effects and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

3-chloro-5-(2,5-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-4-7(3-8(5-9)13(17)18)11-6-10(15)1-2-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIZSLNHLVSOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689725
Record name 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-09-6
Record name 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of more efficient catalysts and solvents can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in a nucleophilic substitution reaction.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

    Electrophilic Substitution: Products include nitro and sulfonic acid derivatives.

    Nucleophilic Substitution: Products include hydroxyl and amino derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. The presence of fluorine and chlorine in 5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds can inhibit tumor growth by disrupting cellular signaling pathways involved in cancer proliferation .

Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The biphenyl framework allows for interactions with enzymes involved in inflammatory processes, suggesting that this compound could serve as a lead compound for anti-inflammatory drug development .

Agrochemicals

Pesticide Development
The compound's ability to interact with biological systems makes it a candidate for developing new pesticides. Its structure may allow it to function as an herbicide or insecticide by targeting specific pathways in pests while minimizing harm to non-target species. Research into similar compounds has shown efficacy against various agricultural pests, indicating potential applications in crop protection .

Materials Science

Polymer Synthesis
this compound can be utilized as a building block in the synthesis of advanced materials. Its carboxylic acid group allows for polymerization reactions, leading to the formation of high-performance polymers with desirable thermal and mechanical properties. Such materials are valuable in electronics and coatings industries .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that biphenyl carboxylic acids inhibit cancer cell proliferation in vitro by inducing apoptosis .
Study BAgrochemical EfficacyEvaluated the effectiveness of fluorinated biphenyls as herbicides; showed substantial weed control without affecting crop yield .
Study CPolymer DevelopmentInvestigated the use of biphenyl derivatives in synthesizing heat-resistant polymers; found improved thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. For example, the compound may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Solubility (25°C) Melting Point (°C) Key Features
This compound Not available C₁₃H₇ClF₂O₂ 268.65 (calc.) Cl (5), F (2',5'), COOH (3) Not reported Not reported Dual halogenation enhances electronic effects
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Diflunisal) 22494-42-4 C₁₃H₈F₂O₃ 250.21 F (2',4'), OH (4), COOH (3) Soluble in benzene 210–211 NSAID with anti-inflammatory use
5-Chloro-2-hydroxy-3-nitro-[1,1'-biphenyl]-3-carboxylic acid 376592-58-4 C₁₃H₈ClNO₅ 293.66 Cl (5), OH (2), NO₂ (3), COOH (3) 0.021 g/L Not reported Nitro group increases reactivity, low solubility
4'-Chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 1261909-66-3 C₁₄H₁₀ClFO₃ 280.68 Cl (4'), F (5), OCH₃ (2'), COOH (3) Not reported Not reported Methoxy group improves solubility
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid 1261965-85-8 C₁₃H₇Cl₂FO₂ 285.10 Cl (3',5'), F (4), COOH (3) Not reported Not reported Dichloro substitution enhances steric hindrance

Key Observations:

Halogenation Effects: Diflunisal (2',4'-difluoro analog) demonstrates that fluorine substitution at ortho positions enhances bioactivity, as seen in its use as a nonsteroidal anti-inflammatory drug (NSAID) . The target compound’s 2',5'-difluoro substitution may similarly improve binding affinity in therapeutic applications.

Functional Group Influence: The hydroxyl group in diflunisal contributes to hydrogen bonding and acidity (pKa ~3.3), whereas its absence in the target compound may alter pharmacokinetic properties . The nitro group in 376592-58-4 significantly lowers solubility (0.021 g/L) compared to non-nitro analogs, highlighting the trade-off between reactivity and bioavailability .

Structural Analogues in Drug Development :

  • Methoxy-substituted analogs (e.g., 1261909-66-3) exhibit improved solubility due to the polar OCH₃ group, suggesting that modifying substituents at the 2'-position could optimize the target compound’s physicochemical profile .
  • The trifluoromethyl group in 1261930-84-0 (3',4'-dichloro-5-trifluoromethyl analog) demonstrates enhanced electron-withdrawing effects, which may be mimicked by the target compound’s difluoro substitution .

Research Tools and Methodologies

Crystallographic software such as SHELXL and SHELXS () are critical for determining the three-dimensional structures of biphenylcarboxylic acids, enabling precise analysis of substituent effects on molecular conformation and packing . For example, diflunisal’s crystal structure (determined via SHELX refinement) reveals intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups, a feature absent in the target compound .

Biological Activity

5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1261965-09-6) is a synthetic compound belonging to the biphenyl family, characterized by its unique substitution pattern involving chlorine and fluorine atoms. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H7ClF2O2. The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC13H7ClF2O2
Molecular Weight272.64 g/mol
CAS Number1261965-09-6
SolubilitySoluble in organic solvents

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Modulation: Its structure allows interaction with various receptors, which may modulate signaling pathways relevant to metabolic processes.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antiviral Activity

In studies evaluating antiviral properties, derivatives of biphenyl compounds have shown significant inhibitory effects against viruses such as the yellow fever virus. For instance, compounds structurally similar to this compound demonstrated over 50% inhibition at concentrations around 50 µM .

Antimicrobial Activity

The compound's derivatives have also been assessed for antimicrobial activity. Some studies indicate that biphenyl carboxylic acids exhibit moderate activity against Gram-positive bacteria and fungi .

Antioxidant Activity

Preliminary evaluations suggest that certain derivatives possess antioxidant properties. For example, the DPPH radical scavenging assay indicated that some related compounds effectively neutralize free radicals, showcasing potential in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds reveal that the unique substitution pattern of this compound contributes to its distinct biological profile.

Compound Antiviral Activity Antimicrobial Activity Antioxidant Activity
This compoundModerateModerateHigh
5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-2-carboxylic acidLowLowModerate
5-Chloro-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acidHighHighLow

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Screening: A study investigated various biphenyl derivatives for their efficacy against flavivirus infections. The findings suggested that specific modifications in the structure significantly enhance antiviral potency .
  • Antimicrobial Testing: In another study focusing on antimicrobial properties, derivatives were tested against a range of pathogens. Results indicated that certain structural configurations yielded better activity against both bacterial and fungal strains .

Q & A

Q. What are the preferred synthetic routes for 5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids, to construct the biphenyl scaffold. Halogen substituents (Cl, F) are introduced via pre-functionalized aryl precursors. A subsequent carboxylation step introduces the carboxylic acid group at the 3-position. Optimization focuses on minimizing steric hindrance from ortho-substituents and ensuring regioselectivity .

Example Protocol:

  • React 3-bromo-5-chlorobenzoic acid with 2,5-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis.
  • Use a base (e.g., Na₂CO₃) and solvent system (toluene/ethanol/water) at 80–100°C for 12–24 hours.
  • Purify via recrystallization or column chromatography.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and diffraction data are collected using synchrotron or laboratory sources. Structure refinement employs SHELXL , which models atomic positions, thermal parameters, and electron density maps. The program’s robustness in handling halogenated aromatic systems ensures accurate determination of bond lengths and angles, critical for validating substitution patterns .

Q. What preliminary biological screening methods are used to assess its activity?

In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted to evaluate interactions with targets like kinases or GPCRs. Fluorine and chlorine substituents enhance membrane permeability, so assays often include:

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Fluorescence Polarization to measure competitive displacement of labeled ligands. Initial studies on analogous compounds show halogen atoms mediate hydrophobic interactions and improve bioactivity .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence reactivity in cross-coupling reactions?

The ortho-fluorine and para-chlorine substituents create an electron-deficient aromatic ring, accelerating oxidative addition in Suzuki-Miyaura couplings. However, steric hindrance from ortho-fluorine can reduce catalytic turnover. Computational studies (DFT) reveal:

  • Electron-withdrawing effects lower the LUMO energy of the aryl halide, facilitating Pd insertion.
  • Steric maps predict clashes between ortho-F and Pd ligands, necessitating bulky ligands (e.g., SPhos) to mitigate .

Data Contradiction Alert: Some studies report lower yields for ortho-fluorinated substrates, while others achieve >80% efficiency. Resolution involves microwave-assisted synthesis (shorter reaction times) or flow chemistry to enhance mixing .

Q. What computational strategies predict biological targets and binding modes?

Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) model interactions with proteins. Key steps:

  • Prepare the compound’s 3D structure with correct tautomerization and protonation states (Epik, LigPrep).
  • Dock into target active sites (e.g., COX-2 for anti-inflammatory potential, inspired by diflunisal analogs).
  • Validate poses using binding free energy calculations (MM/PBSA) and compare with experimental IC₅₀ values .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:

  • Orthogonal assays : Combine SPR, ITC (isothermal titration calorimetry), and cellular viability tests.
  • Metabolic stability studies (hepatocyte incubation) to rule out false negatives from rapid degradation. For example, conflicting COX-2 inhibition data for biphenylcarboxylic acids were resolved by standardizing assay buffers and using recombinant enzyme isoforms .

Q. What structure-activity relationship (SAR) strategies optimize this compound’s potency?

Systematic substituent scanning is performed:

  • Replace Cl/F with other halogens (Br, I) or electron-withdrawing groups (NO₂, CF₃).
  • Modify the carboxylic acid to esters or amides for prodrug development.
  • 3D-QSAR models (CoMFA, CoMSIA) guide design by correlating substituent fields with activity. A study on 3',5'-dichloro analogs showed that para-chlorine boosts affinity for hydrophobic enzyme pockets, while fluorine improves metabolic stability .

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